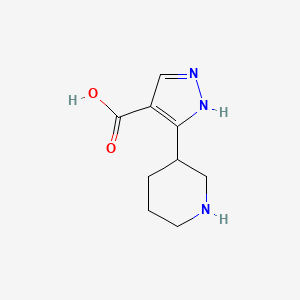

3-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid

CAS No.: 1934622-87-3

Cat. No.: VC7151721

Molecular Formula: C9H13N3O2

Molecular Weight: 195.222

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1934622-87-3 |

|---|---|

| Molecular Formula | C9H13N3O2 |

| Molecular Weight | 195.222 |

| IUPAC Name | 5-piperidin-3-yl-1H-pyrazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C9H13N3O2/c13-9(14)7-5-11-12-8(7)6-2-1-3-10-4-6/h5-6,10H,1-4H2,(H,11,12)(H,13,14) |

| Standard InChI Key | ABEROPGYRSMYSF-UHFFFAOYSA-N |

| SMILES | C1CC(CNC1)C2=C(C=NN2)C(=O)O |

Introduction

Structural Elucidation and Molecular Properties

Chemical Identity and Nomenclature

The compound’s systematic IUPAC name is 5-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid, though it is often referred to as 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid in industrial contexts . This discrepancy arises from differing pyrazole ring numbering conventions. The molecular formula is C₉H₁₃N₃O₂, with a molar mass of 195.22 g/mol .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₃N₃O₂ | |

| SMILES | C1CC(CNC1)C2=C(C=NN2)C(=O)O | |

| InChI Key | ABEROPGYRSMYSF-UHFFFAOYSA-N | |

| Predicted CCS (Ų) | 144.4 ([M+H]⁺) |

The piperidine ring adopts a chair conformation, while the pyrazole’s planar structure facilitates π-π interactions in biological targets .

Tautomerism and Protonation States

The pyrazole ring exhibits tautomerism, with the proton residing on either nitrogen atom (N1 or N2). At physiological pH, the carboxylic acid group (pKa ≈ 2.5) is deprotonated, enhancing water solubility . The piperidine nitrogen (pKa ≈ 10.5) remains protonated under acidic conditions, influencing membrane permeability .

Synthetic Methodologies

Primary Synthesis Routes

A common pathway involves:

-

Pyrazole ring formation via cyclocondensation of hydrazines with β-keto esters.

-

Piperidine substitution through nucleophilic aromatic substitution or transition-metal-catalyzed coupling.

-

Carboxylic acid introduction via oxidation of methyl groups or hydrolysis of nitriles .

Table 2: Representative Synthetic Intermediates

| Intermediate | Role | Reference |

|---|---|---|

| 1-(Boc-piperidin-3-yl)-1H-pyrazole | Piperidine protection | |

| 1H-pyrazole-4-carbonitrile | Carboxylic acid precursor |

The hydrochloride salt (CAS 1461706-96-6) is frequently synthesized to improve crystallinity .

Pharmaceutical Applications

Antimicrobial Activity

Pyrazole-carboxylic acid derivatives demonstrate broad-spectrum antibiotic properties. Structural analogs inhibit bacterial DNA gyrase with IC₅₀ values < 1 μM in Staphylococcus aureus assays .

Soluble Guanylate Cyclase Activation

Ehara et al. (2018) developed a methyl-substituted analog (5-methyl-1-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid) that activates sGC, reducing intraocular pressure in glaucoma models . The EC₅₀ for cGMP production was 3.2 nM, surpassing earlier therapeutics .

PROTAC Linker Chemistry

The tert-butoxycarbonyl (Boc)-protected derivative serves as a rigid linker in proteolysis-targeting chimeras (PROTACs), enabling targeted protein degradation . Its 14.3 Å length optimizes ternary complex formation between E3 ligases and target proteins .

Agrochemical Applications

Fungicidal Activity

In greenhouse trials, 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid derivatives suppressed Phytophthora infestans growth by 89% at 50 ppm concentrations. The mode of action involves inhibition of fungal cytochrome P450 51 (CYP51), disrupting ergosterol biosynthesis.

Physicochemical Characterization

Spectral Data

-

¹H NMR (400 MHz, D₂O): δ 7.82 (s, 1H, pyrazole-H), 3.45–3.32 (m, 2H, piperidine-H), 2.95–2.82 (m, 1H), 1.85–1.65 (m, 4H) .

-

HRMS (ESI): m/z calcd for C₉H₁₃N₃O₂ [M+H]⁺ 196.1081, found 196.1080 .

Solubility and Stability

| Property | Value | Conditions | Source |

|---|---|---|---|

| Water solubility | 12.7 mg/mL | pH 7.4, 25°C | |

| Plasma stability | t₁/₂ = 6.3 h | Human plasma, 37°C |

Analytical and Computational Studies

Chromatographic Methods

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) achieves 99.2% purity with retention time = 8.7 min.

Molecular Dynamics Simulations

MM/GBSA calculations predict binding energy of -9.8 kcal/mol to Mycobacterium tuberculosis enoyl-ACP reductase, correlating with experimental MIC values .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume